all-trans-Retinol-d5 is a molecule isotopically labeled with deuterium (d5), a stable isotope of hydrogen. This means five hydrogen atoms in the molecule have been replaced with deuterium atoms. Scientists use all-trans-Retinol-d5 as an internal standard in research on all-trans-Retinol, a form of vitamin A.
An internal standard is a compound added to a sample to act as a reference during analysis. By comparing the signal of the internal standard to the signal of the target molecule (all-trans-Retinol), researchers can account for variations during sample preparation or measurement. This helps ensure the accuracy and reproducibility of the results [].
all-trans-Retinol-d5 is particularly useful in chromatography techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques separate and identify components within a mixture based on their chemical properties.
By adding all-trans-Retinol-d5 to a sample containing all-trans-Retinol, researchers can monitor how both molecules behave during chromatography. Since the two molecules are chemically very similar, they will elute (emerge from the chromatography column) at nearly the same time. This allows researchers to precisely determine the retention time of all-trans-Retinol in the sample [, ].
The mass spectrometry component of GC-MS and LC-MS allows researchers to measure the amount of each molecule present based on its mass-to-charge ratio. Because all-trans-Retinol-d5 has a slightly higher mass due to the presence of deuterium atoms, it can be distinguished from all-trans-Retinol in the mass spectrum. By comparing the signal intensities of the two peaks, researchers can calculate the concentration of all-trans-Retinol in the original sample [, ].
All-trans-Retinol-d5 is a deuterated form of all-trans-retinol, a derivative of vitamin A. Its chemical formula is C₂₀H₂₅OD₅, with a molecular weight of 291.49 g/mol. The incorporation of deuterium atoms into the structure enhances its stability and allows for specific applications in research, particularly in tracing studies and metabolic pathways. This compound retains the biological functions associated with retinol while providing unique advantages in analytical chemistry due to its isotopic labeling .
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
All-trans-Retinol-d5 exhibits several biological activities akin to those of its non-deuterated counterpart. It acts as an antioxidant, anti-inflammatory, and antineoplastic agent. The compound plays a crucial role in cellular differentiation and proliferation, particularly in epithelial tissues. It influences gene expression by activating nuclear receptors that regulate the transcription of genes involved in growth and development. Additionally, it has been shown to modulate immune responses and protect against oxidative stress .
The synthesis of all-trans-Retinol-d5 involves several key steps:
All-trans-Retinol-d5 has several applications in scientific research:
Several compounds share structural similarities with all-trans-Retinol-d5, each possessing unique characteristics:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| All-trans-Retinol | C₂₀H₂₆O | 286.45 g/mol | Non-deuterated form; widely studied for its effects |
| All-trans-Retinal | C₂₀H₂₆O | 286.45 g/mol | Precursor to retinol; involved in vision |
| All-trans-Retinoic Acid | C₂₀H₂₈O₂ | 302.46 g/mol | Active metabolite; regulates gene expression |
| 9-cis Retinol | C₂₀H₂₆O | 286.45 g/mol | Isomer with different biological activity |
| 13-cis Retinol | C₂₀H₂₆O | 286.45 g/mol | Isomer used in acne treatment |
The uniqueness of all-trans-Retinol-d5 lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies while retaining the biological properties associated with retinoids .
The Chemical Abstracts Service registry number for all-trans-Retinol-d5 is 1185244-58-9, establishing its unique chemical identity [1] [4] [5]. The compound maintains the fundamental retinoid backbone structure while incorporating strategic deuterium substitutions that preserve the essential chemical properties of the parent compound [1] [14].
Table 1: Molecular Properties of all-trans-Retinol-d5
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₂₀H₂₅D₅O | Elemental Analysis [1] |
| Molecular Weight | 291.48 g/mol | Computed Analysis [1] [4] |
| Exact Mass | 291.261049306 Da | Mass Spectrometry [1] |
| Chemical Abstracts Service Number | 1185244-58-9 | Registry Database [1] [4] |
| Hydrogen Bond Donor Count | 1 | Computational Chemistry [1] |
| Hydrogen Bond Acceptor Count | 1 | Computational Chemistry [1] |
| Rotatable Bond Count | 5 | Structural Analysis [1] |
The stereochemical configuration of all-trans-Retinol-d5 maintains the characteristic all-trans geometry across the polyene chain, identical to the parent retinol molecule [1] [9]. The International Union of Pure and Applied Chemistry name for this compound is (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol [1]. This nomenclature explicitly defines the E-configuration at positions 2, 4, 6, and 8 of the polyene chain, establishing the all-trans stereochemistry [1].
The cyclohexene ring system exhibits a specific conformation that positions the deuterium-substituted methyl groups in defined spatial orientations [1]. The polyene chain extends from the cyclohexene ring in a predominantly linear arrangement, with the terminal hydroxyl group maintaining its primary alcohol functionality [1]. The stereochemical integrity of the all-trans configuration is critical for maintaining the compound's spectroscopic properties and biological relevance as an internal standard [9] [10].
The compound demonstrates five rotatable bonds within its structure, providing conformational flexibility while maintaining the rigid all-trans polyene system [1]. This structural arrangement ensures that the deuterium-labeled compound exhibits chromatographic behavior nearly identical to unlabeled retinol, making it an ideal internal standard for analytical applications [13].
The deuterium atoms in all-trans-Retinol-d5 are strategically positioned at specific locations within the molecular structure to minimize isotopic interference while maintaining analytical utility [1] [14]. Based on the International Union of Pure and Applied Chemistry nomenclature and structural analysis, the five deuterium atoms are incorporated as follows: three deuterium atoms replace the hydrogens of one methyl group attached to the cyclohexene ring (trideuteriomethyl), and two deuterium atoms are positioned at the 3,3-positions of the cyclohexene ring (3,3-dideuterio) [1].
The Simplified Molecular Input Line Entry System representation [2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H] explicitly shows the deuterium positioning throughout the molecular framework [1]. This substitution pattern ensures that the deuterium atoms are located on non-reactive methyl groups, minimizing the kinetic isotope effect while retaining the compound's chemical behavior [14].
Table 2: Deuterium Incorporation Analysis
| Position | Number of Deuterium Atoms | Structural Context | Impact on Properties |
|---|---|---|---|
| Cyclohexene C-3 | 2 | Methylene carbon | Minimal kinetic effect [14] |
| Ring methyl group | 3 | Terminal methyl | Stable incorporation [14] |
| Total deuterium content | 5 | Strategic positions | >95% isotopic purity [14] [21] |
The isotopic purity analysis reveals that commercial preparations typically achieve greater than 95% deuterium incorporation, with mass distribution showing: d0 = 0.62%, d1 = 0.85%, d2 = 0.63%, d3 = 1.38%, d4 = 12.67%, d5 = 83.86% [21]. This distribution demonstrates that the majority of molecules contain the intended five deuterium atoms, with minor populations containing fewer deuterium substitutions [21].
all-trans-Retinol-d5 exhibits characteristic ultraviolet-visible absorption properties that closely mirror those of unlabeled all-trans-retinol [9] [10]. The compound displays its primary absorption maximum at approximately 325 nm, consistent with the extended conjugated polyene system [9]. This absorption wavelength corresponds to the π → π* electronic transition across the conjugated double bond system, which remains unaffected by deuterium substitution at the specified positions [9] [10].
The molar extinction coefficient for all-trans-retinol at 325 nm is reported as 51,770 M⁻¹cm⁻¹, and all-trans-Retinol-d5 exhibits essentially identical extinction properties due to the strategic placement of deuterium atoms away from the chromophoric system [9]. The ultraviolet spectrum shows fine structure characteristic of the retinoid polyene system, with the main absorption band accompanied by vibronic progressions [17].
The absorption spectrum demonstrates typical retinoid characteristics with slight solvent dependence, showing blue-shifted maxima in more polar solvents [17]. This spectroscopic behavior enables reliable identification and quantification of all-trans-Retinol-d5 in analytical applications, as the deuterium labeling does not significantly alter the electronic absorption properties [9] [17].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for all-trans-Retinol-d5, with the deuterium substitutions creating characteristic spectral modifications [14] [21]. The ¹H Nuclear Magnetic Resonance spectrum shows the expected reduction in signal intensity for the deuterium-substituted positions, while maintaining the characteristic chemical shift patterns of the retinoid framework [14] [21].
The polyene region displays the characteristic multipicity patterns expected for the all-trans configuration, with vinyl protons appearing between 5.9 and 6.4 ppm [11]. The terminal methyl groups exhibit distinct chemical shifts, with the deuterium-substituted methyl showing complete absence of signal in the ¹H Nuclear Magnetic Resonance spectrum [14] [21]. The hydroxyl proton appears as a characteristic signal that exchanges with deuterium oxide, confirming the primary alcohol functionality [11].
²H Nuclear Magnetic Resonance spectroscopy directly confirms the deuterium incorporation positions, showing signals corresponding to the specific substitution sites [14] [21]. The isotopic purity determination through Nuclear Magnetic Resonance analysis confirms greater than 95% deuterium incorporation at the intended positions [14] [21].
Table 3: Key Nuclear Magnetic Resonance Spectral Features
| Region | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Vinyl protons | 5.9-6.4 | Multiple | Polyene chain [11] |
| Aliphatic CH₂ | 1.4-2.8 | Multiple | Ring and chain carbons [11] |
| Methyl groups | 0.8-2.0 | Singlet/Doublet | Various methyl positions [11] |
| Hydroxyl | 4.6 | Broad singlet | Primary alcohol [11] |
| Deuterium sites | Absent in ¹H | - | D-substituted positions [14] |
Mass spectrometry of all-trans-Retinol-d5 reveals characteristic fragmentation patterns that enable precise identification and quantification [13] [14]. The molecular ion peak appears at m/z 291, representing a 5 Da shift from unlabeled retinol due to the deuterium incorporation [13]. The base peak and major fragment ions maintain predictable mass shifts corresponding to the deuterium content of each fragment [13].
In tandem mass spectrometry applications, all-trans-Retinol-d5 serves as an ideal internal standard due to its nearly identical chromatographic behavior compared to unlabeled retinol while providing distinct mass spectrometric signatures [13]. The compound exhibits stable fragmentation patterns under various ionization conditions, with electron impact ionization producing reproducible spectra suitable for quantitative analysis [13] [14].
The fragmentation pathway typically involves loss of water (18 Da) from the molecular ion, followed by sequential losses from the polyene chain [13]. The deuterium-containing fragments retain their isotopic signatures throughout the fragmentation process, enabling precise tracking of the labeled compound in complex biological matrices [13]. Collision-induced dissociation experiments show that the deuterium atoms remain incorporated in the expected fragment ions, confirming the structural assignments [13].
Table 4: Major Mass Spectrometric Ions
| Ion Type | m/z Value | Relative Intensity | Fragment Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 291 | Variable | Complete molecule [13] |
| [M-H₂O]⁺ | 273 | High | Dehydrated molecular ion [13] |
| Base peak | Variable | 100% | Characteristic retinoid fragment [13] |
| Deuterium retention | +5 Da shifts | Maintained | D₅-containing fragments [13] |
The Wittig-Horner reaction represents one of the most established and widely utilized approaches for synthesizing deuterated retinoids, including all-trans-retinol-d5. This methodology leverages deuterated phosphonate reagents to achieve selective incorporation of deuterium atoms at specific positions within the retinoid structure [2].
Bergen and colleagues demonstrated a seminal approach in 1985 for synthesizing 10,19,19,19-deuterium-labeled retinol using deuterated phosphonate reagents [2]. The synthetic strategy involves several critical steps that ensure high deuterium incorporation while maintaining the structural integrity of the retinoid backbone. The process begins with deuterium exchange where retinyl acetate undergoes treatment with deuterated acetic acid under acidic conditions, achieving up to 99% deuterium incorporation at the carbon-19 methyl group .
The core Wittig-Horner coupling reaction employs β-ionylideneethyl phosphonate derivatives in tetrahydrofuran, utilizing sodium hydride as the base system. This reaction yields deuterated retinol precursors with approximately 52% efficiency under optimized conditions . The final step involves reductive quenching using lithium aluminum deuteride, which serves the dual purpose of reducing ester intermediates while ensuring retention of deuterium labels throughout the molecular structure .
Critical reaction parameters include maintaining temperature control below -20°C to minimize unwanted isomerization reactions, and ensuring rigorously anhydrous conditions to prevent hydrolysis of the phosphonate intermediates . The reaction must be conducted under inert atmosphere conditions to prevent oxidative degradation of the sensitive polyene system characteristic of retinoids .
Catalytic deuterium incorporation methods offer alternative pathways for synthesizing all-trans-retinol-d5, particularly through hydrogen-deuterium exchange reactions facilitated by transition metal catalysts. These approaches typically employ heterogeneous platinum group metal catalysts, including palladium, rhodium, and ruthenium systems [3] [4].
Rhodium-catalyzed transfer deuteration has emerged as a particularly promising approach, utilizing deuterium oxide as the deuterium source in combination with zinc metal as a general reductant [5]. The mechanism involves oxidative addition of deuterium oxide to the rhodium complex, followed by coordination and subsequent deuteration of the retinoid substrate. This method demonstrates near quantitative deuterium incorporation yields under optimized conditions [5].
Ruthenium-catalyzed systems offer additional advantages, particularly for water-soluble applications. These catalysts demonstrate activity in transfer hydrogenation using aqueous formate solutions as hydrogen sources. When conducted in deuterium oxide, selective deuteration at specific carbon positions becomes possible through rapid ruthenium-hydrogen/deuterium exchange mechanisms [4]. The process involves a reversal of polarity where deuterium cations are transformed into ruthenium-deuterium functions, enabling controlled deuterium incorporation [4].
The primary advantages of catalytic approaches include milder reaction conditions compared to traditional methods, enhanced scalability for larger synthesis batches, and the ability to achieve site-selective deuterium incorporation [3]. However, challenges include potential catalyst poisoning from impurities, the formation of multiple isotopomers requiring subsequent separation, and the need for careful optimization of reaction parameters to achieve desired deuterium incorporation patterns [5] [4].
Continuous flow synthesis represents an emerging and increasingly important approach for the preparation of deuterated compounds, including all-trans-retinol-d5. These systems offer significant advantages in terms of reaction control, scalability, and operational efficiency compared to traditional batch processes [6].
A practical continuous flow system for deuterium-labeled compound synthesis utilizes tertiary amine-functionalized basic anion exchange resins as heterogeneous organocatalysts. The system employs resin cartridges prepacked under metal-free conditions, enabling continuous operation without catalyst degradation. The methodology involves pumping solutions of electrophilic precursors and deuterated nucleophiles through the catalyst cartridge in solvent systems comprising deuterium oxide and tetrahydrofuran [6].
The continuous flow approach achieves several important advantages for all-trans-retinol-d5 synthesis. First, the system enables continuous operation for extended periods, with demonstrated stability for at least 72 hours without degradation of catalyst activity [6]. Second, the controlled residence time and temperature profiles achievable in flow systems help minimize unwanted side reactions, including isomerization and oxidation processes that commonly plague retinoid synthesis [6].
Various deuterated products can be obtained in moderate to excellent yields with high deuteration efficiencies using optimized flow conditions [6]. The system parameters include precise control of flow rates, temperature maintenance, and deuterium oxide concentration in the mobile phase. The heterogeneous nature of the catalyst system facilitates easy product separation and enables catalyst recycling without cross-contamination [6].
The primary challenges associated with continuous flow synthesis include the initial complexity of equipment setup and optimization, potential limitations in substrate scope for certain retinoid derivatives, and the need for specialized flow chemistry apparatus. However, the benefits of improved reproducibility, enhanced safety profiles, and reduced waste generation make this approach increasingly attractive for large-scale synthesis applications [6].
High-performance liquid chromatography represents the cornerstone analytical technique for purification and characterization of all-trans-retinol-d5. The methodology provides exceptional resolution for separating deuterated retinol from synthetic impurities, isomeric byproducts, and residual starting materials [7] [8] [9].
Optimized chromatographic separation employs reverse-phase systems utilizing C18 stationary phases with carefully selected mobile phase compositions. The most effective systems utilize methanol-acetonitrile mixtures in a 90:10 ratio, providing optimal peak shape and resolution for retinol separation [9]. Detection is typically accomplished using ultraviolet absorption at 324 nanometers, which corresponds to the characteristic absorption maximum of the retinoid chromophore [9] [10].
The analytical method validation follows International Conference on Harmonisation guidelines, ensuring robust analytical performance. Recovery values for properly optimized methods range from 98.06% to 101.66%, with relative standard deviations maintained below 2% [9]. Limits of detection and quantification achieve values of approximately 1.18 and 3.94 micrograms per milliliter, respectively, providing sufficient sensitivity for analytical and preparative applications [9].
For preparative applications, the retinol fraction can be collected either manually or through automated fraction collection systems. The collected fractions require immediate processing under nitrogen atmosphere to prevent oxidative degradation of the sensitive polyene structure [7] [11]. Subsequent processing involves solvent removal under reduced pressure with nitrogen flushing to maintain product integrity [7] [11].
Critical factors affecting chromatographic performance include mobile phase pH control, column temperature maintenance, and protection from light exposure during analysis. The use of amber glass containers and subdued lighting conditions helps prevent photodegradation during the chromatographic process [9] [10]. Flow rates are typically maintained at 0.8 milliliters per minute to achieve optimal resolution while maintaining reasonable analysis times [9].
Crystallization techniques provide essential final purification steps for achieving high-purity all-trans-retinol-d5 suitable for analytical and research applications. The crystallization process requires careful attention to environmental conditions due to the inherent instability of retinoids toward light, oxygen, and elevated temperatures [12] [10].
Optimal crystallization conditions involve controlled temperature environments, typically maintained between 4°C and room temperature, depending on the specific solvent system employed. The process must be conducted under inert atmosphere conditions, utilizing argon or nitrogen gas to exclude oxygen and prevent oxidative degradation [10] [13]. Amber glass containers are essential to minimize photodegradation during the crystallization process [10] [13].
Solvent selection plays a crucial role in achieving high-quality crystals with minimal impurity inclusion. Preferred solvents include peroxide-free ethyl ether, acid-free acetone, and ethyl acetate, which provide good crystallization properties while minimizing chemical degradation [10]. For short-term applications, ethanol serves as a suitable solvent, particularly for spectroscopic analysis applications [10].
The crystallization process typically achieves purities exceeding 98% when properly executed [14] [13]. Quality control assessment involves nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry to confirm both chemical purity and deuterium incorporation levels [13]. Deuterium incorporation levels of 98% or higher are routinely achievable through optimized crystallization protocols [13].
Storage of crystallized material requires maintenance at temperatures of -20°C or lower, with -80°C preferred for long-term storage applications [10] [13]. The material should be packaged under inert atmosphere in amber glass containers to maximize stability. Under these conditions, crystallized all-trans-retinol-d5 maintains stability for periods of 24 months or longer [13].
Isomerization represents one of the most significant challenges in the synthesis and handling of all-trans-retinol-d5, as the compound can readily convert to various cis isomers under inappropriate conditions. The prevention of isomerization requires implementation of multiple complementary strategies throughout the synthesis, purification, and storage processes [15] [16] [17].
Temperature control emerges as the primary factor in preventing unwanted isomerization reactions. Synthetic operations should be maintained at temperatures below -20°C whenever possible, with some critical steps requiring temperatures as low as -80°C [16]. The activation energy for isomerization of 11-cis-retinol and 13-cis-retinol to all-trans-retinol has been experimentally determined to be approximately 19.5 and 20.1 kilocalories per mole, respectively [15]. These relatively low activation energies underscore the importance of maintaining low temperatures throughout synthetic operations [15].
Light exposure prevention constitutes another critical factor in isomerization control. Retinoids undergo rapid photoisomerization when exposed to ultraviolet light, with significant isomerization occurring within minutes of exposure [15] [9]. Synthetic operations must be conducted under subdued lighting conditions, preferably using yellow or red lighting to minimize photodestruction [10]. All containers and reaction vessels should utilize amber glass to filter harmful wavelengths [9] [10].
Chemical additives can provide additional protection against isomerization. The incorporation of antioxidants such as α-tocopherol or hydroquinone helps stabilize the retinoid structure against oxidative processes that can trigger isomerization [10]. Additionally, the conversion to ester derivatives, such as palmitate or acetate esters, provides enhanced stability against isomerization while maintaining the essential deuterium labeling [10].
Binding protein interactions offer biological approaches to isomerization prevention. Cellular retinol-binding protein and cellular retinaldehyde-binding protein provide natural protection against isomerization by sequestering retinoids within hydrophobic binding pockets [15]. This mechanism can be exploited in biological systems to maintain the desired isomeric configuration [15].
Deuterium scrambling represents a critical concern in the synthesis and characterization of all-trans-retinol-d5, as unwanted hydrogen-deuterium exchange can compromise the isotopic integrity of the labeled compound. The prevention of deuterium scrambling requires careful attention to reaction conditions, analytical procedures, and sample handling protocols [18] [19] [20].
The mechanism of deuterium scrambling typically involves acid-catalyzed or base-catalyzed proton exchange reactions that can occur during synthetic transformations or analytical derivatization processes. In mass spectrometric analysis, scrambling can occur during ionization and fragmentation processes, leading to redistribution of deuterium atoms within the molecular structure [18]. Studies using probe peptides have demonstrated that scrambling levels can be minimized to less than 10% through careful optimization of instrumental parameters [18].
Prevention strategies focus on maintaining neutral pH conditions whenever possible and avoiding harsh acidic or basic conditions that promote proton exchange. During synthetic operations, the use of aprotic solvents and anhydrous conditions helps minimize opportunities for deuterium exchange [20]. Temperature control also plays an important role, as elevated temperatures increase the rate of exchange processes [20].
Analytical considerations require special attention to derivatization procedures used in gas chromatography-mass spectrometry analysis. The derivatization of retinol with reagents such as O-bis(trimethylsilyl)trifluoroacetamide containing trimethylchlorosilane must be optimized to minimize hydrogen-deuterium exchange during the derivatization process [7] [11] [20]. Control experiments using deuterated standards help identify and quantify any scrambling that occurs during analytical procedures [20].
Advanced analytical techniques such as electron transfer dissociation and electron capture dissociation provide methods for fragmenting deuterium-labeled compounds without inducing significant scrambling [18]. These techniques accomplish fragmentation through radical mechanisms that require minimal vibrational excitation, thereby preserving the original deuterium distribution pattern [18].
Quality control protocols should include systematic monitoring for deuterium scrambling through comparison of expected and observed isotope patterns in mass spectrometric analysis. The use of multiple analytical techniques and cross-validation helps ensure the integrity of deuterium labeling throughout the synthesis and characterization process [20].